5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine
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Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, ChemSpider ID, etc.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound, the products formed in the reactions, the conditions under which the reactions occur, etc.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes studying the compound’s toxicity, flammability, environmental impact, etc.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, further studies needed to understand its properties, etc.
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properties
IUPAC Name |
5-chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN5/c1-19(13-11(15)4-9(14)5-18-13)10-7-20(8-10)12-6-16-2-3-17-12/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICNDMSJQANBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=C(C=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine |
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